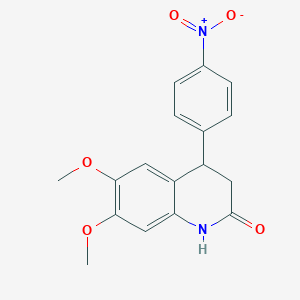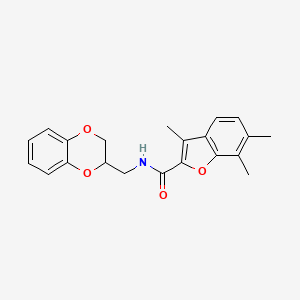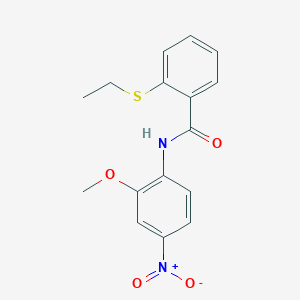
6,7-dimethoxy-4-(4-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6,7-Dimethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core with methoxy groups at positions 6 and 7, and a nitrophenyl group at position 4. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(4-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1-tetralone with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) and acetonitrile (MeCN) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and green chemistry principles may also be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 6,7-dimethoxy-4-(4-aminophenyl)-3,4-dihydro-2(1H)-quinolinone.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6,7-Dimethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-(4-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an inhibitor of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: Similar structure but with a different position of the nitrophenyl group.
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline: Contains a nitrophenoxy group instead of a nitrophenyl group.
Uniqueness
6,7-Dimethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitrophenyl groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
6,7-dimethoxy-4-(4-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15-7-13-12(10-3-5-11(6-4-10)19(21)22)8-17(20)18-14(13)9-16(15)24-2/h3-7,9,12H,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMYHJVEFIBPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4130720.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-nitrophenyl)thiourea](/img/structure/B4130724.png)

![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4130740.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide](/img/structure/B4130754.png)


![diisopropyl 5-[({[5-[(diethylamino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4130781.png)
![2-(2-aminoethyl)-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-quinazolinamine dihydrochloride](/img/structure/B4130789.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130798.png)

![methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate](/img/structure/B4130809.png)
![1-(3-Acetylphenyl)-3-[4-(butan-2-yl)phenyl]thiourea](/img/structure/B4130812.png)
![5-(1-adamantyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4130815.png)
